molecular formula C8H10N2O B143562 2-Ethylisonicotinamide CAS No. 3376-95-2

2-Ethylisonicotinamide

Cat. No. B143562
CAS RN: 3376-95-2
M. Wt: 150.18 g/mol
InChI Key: LWTBJUQFUISATQ-UHFFFAOYSA-N
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Description

2-Ethylisonicotinamide (2-EI) is an important organic compound belonging to the class of isonicotinic acid amides. It is a derivative of isonicotinic acid, which is a common component of many drugs. 2-EI has a wide range of applications in the fields of medicinal chemistry and biochemistry. It has been studied extensively in the laboratory, and its use as a pharmaceutical has been proposed.

Scientific Research Applications

Antituberculous Effectiveness

  • Clinical Investigations on Antituberculous Drugs: Alpha-ethyl-thioisonicotinamide, a related compound to 2-Ethylisonicotinamide, has been investigated for its effectiveness in treating pulmonary tuberculosis. Clinical trials showed that this compound, in conjunction with other antituberculous drugs, can significantly influence the clinical and bacteriologic evidence of pulmonary tuberculosis, though its use alone for recently developed tuberculosis is not recommended (Kang, 1960).

Metabolic Insights

  • Metabolism of Ethionamide and Ethionamide Sulphoxide: Research on the metabolism of ethionamide, a drug with structural similarities to this compound, has revealed the conversion of this compound to this compound in vivo. This study highlights the metabolic interconversion and potential urinary metabolites of ethionamide and its derivatives (Johnston, Kane, & Kibby, 1967).

Impact on Retinal Health

  • Retinoprotective Effect: A study conducted on rats explored the retinoprotective effects of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a compound related to this compound. It demonstrated potential benefits in improving retinal microcirculation and resistance to ischemia in a retinal ischemia–reperfusion model, indicating its potential as a retinoprotector (Peresypkina et al., 2020).

Other Applications

  • Layered Co and Ni Thiocyanate Coordination Polymers: The interaction of ethylisonicotinate with cobalt(ii) and nickel(ii) thiocyanate in the formation of coordination polymers has been investigated, revealing insights into the crystal structure, magnetic properties, and theoretical aspects of these compounds. This research could have implications for material science and chemistry (Suckert et al., 2016).

Mechanism of Action

Target of Action

2-Ethylisonicotinamide, also known as Ethionamide (ETH), is primarily used as an anti-tuberculosis agent . Its primary target is the bacterium Mycobacterium tuberculosis , which is responsible for causing tuberculosis (TB) . This bacterium can persist in both slow-growing and fast-growing stages, making treatment challenging .

Mode of Action

This compound interacts with its target by binding to sulfonic acid groups on the surface of the bacteria . This interaction inhibits the growth of Mycobacterium tuberculosis . It’s worth noting that this compound shares the same mechanism of action as Isoniazid (INH), another anti-TB agent .

Biochemical Pathways

It’s known that changes in the concentration of specific metabolites in a biological sample indicate changes in the metabolic pathways . Therefore, the compound likely affects the metabolic pathways of Mycobacterium tuberculosis, leading to its inhibited growth .

Pharmacokinetics

tuberculosis are 0.5–2 μg/ml in liquid medium, 2.5–10 μg/ml in 7H11 agar, and 5–20 μg/ml in LJ medium . These values suggest that the compound has a significant impact on the bacterium at relatively low concentrations.

Result of Action

The primary result of this compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . This leads to a decrease in the severity of tuberculosis in the patient, contributing to the overall effectiveness of the treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s immune status, and the strain of Mycobacterium tuberculosis can all impact the effectiveness of the treatment . .

Safety and Hazards

The safety data sheet for 2-Ethylisonicotinamide indicates that it has certain hazards . It is classified as having acute toxicity (oral, Category 4), and skin corrosion/irritation (Category 2) .

properties

IUPAC Name

2-ethylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTBJUQFUISATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30955352
Record name 2-Ethyl-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3376-95-2
Record name 2-Ethyl-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3376-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylisonicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylisonicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHYLISONICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCQ3ES5FND
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-ethylisonicotinamide formed in the body after ethionamide administration?

A1: this compound is a major metabolite of ethionamide (ETA). While ETA and its S-oxide form (ethionamide sulfoxide) can interconvert in vivo [], both are ultimately metabolized to this compound. This occurs through a desulfurization process, where the sulfur group from the thioamide moiety of ETA is removed [, ]. Though the exact mechanism isn't fully elucidated in these papers, it's suggested that the S-oxide is further oxidized, leading to the cleavage of the carbon-sulfur bond and eventual formation of this compound [].

Q2: What is the significance of identifying this compound as a metabolite of ethionamide?

A2: Identifying this compound as a metabolite is crucial for several reasons:

  • Species differences: Research shows varying ETA metabolism rates and ethionamide:ethionamide sulfoxide ratios across species [], highlighting the importance of understanding species-specific metabolite formation.

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